1-(2-Fluorophenyl)cyclopentylmethanamine, also known as cyclopentyl(2-fluorophenyl)methanamine hydrochloride, is a chemical compound characterized by its unique molecular structure and potential applications in various fields including medicinal chemistry and organic synthesis. The compound has the molecular formula and a molecular weight of 229.72 g/mol. It is recognized for its utility as a building block in the synthesis of more complex molecules and is studied for its biological interactions and potential therapeutic properties.
1-(2-Fluorophenyl)cyclopentylmethanamine falls under the category of amines, specifically secondary amines due to the presence of one nitrogen atom bonded to two carbon-containing groups. Its classification is significant as it influences its reactivity and interaction with biological systems.
The synthesis of 1-(2-Fluorophenyl)cyclopentylmethanamine typically involves several key steps:
The molecular structure of 1-(2-Fluorophenyl)cyclopentylmethanamine can be represented by its canonical SMILES notation: C1CCC(C1)(CN)C2=CC=CC=C2F. This indicates a cyclopentyl ring attached to a methanamine group and a fluorinated phenyl group.
The compound participates in various chemical reactions, including:
These reactions are crucial for creating derivatives that may exhibit different biological activities or enhance specific properties for research applications.
Relevant data from studies indicate that variations in substituent positions on the phenyl ring can significantly affect both physical and chemical properties .
1-(2-Fluorophenyl)cyclopentylmethanamine has several notable applications:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0